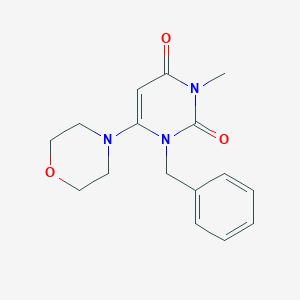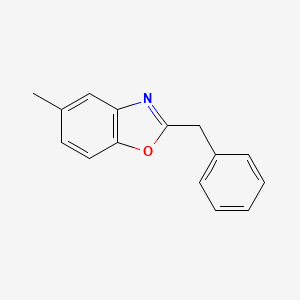![molecular formula C18H21BrN2O B7485091 N-[3-(benzylmethylamino)propyl]-3-bromobenzamide](/img/structure/B7485091.png)
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide
Descripción general
Descripción
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide is a useful research compound. Its molecular formula is C18H21BrN2O and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : Studies have reported the crystal structures of similar N-substituted benzamides, which can contribute to understanding molecular interactions and structural properties of these compounds (Suchetan et al., 2016); (Yasuoka et al., 1969).
Melanoma Imaging and Therapy : N-substituted benzamides, especially those with radioiodinated structures, have shown potential in melanoma imaging and therapy. These compounds exhibit high uptake in melanoma and could be beneficial in both diagnostic imaging and radionuclide therapy (Eisenhut et al., 2000).
Serotonin Receptor Imaging : Certain benzamide derivatives have been investigated as tracers for gamma-emission tomography, particularly targeting serotonin-5HT2-receptors. This research has implications for the study of neurological disorders and the development of new diagnostic tools (Mertens et al., 1994).
Apoptosis Induction and NFκB Inhibition : Some N-substituted benzamides have been found to induce apoptosis and inhibit NFκB activation, suggesting potential applications in cancer therapy and as chemo-sensitizers (Liberg et al., 1999).
Anti-Inflammatory Properties : Specific benzamide compounds like N-benzyl-4-bromobenzamide have demonstrated anti-inflammatory effects, particularly in reducing IL-6 and prostaglandin E2 production. This indicates potential therapeutic applications in conditions like periodontal disease (Aroonrerk et al., 2015).
Poly(ADP-Ribose) Synthetase Inhibition : Benzamides, including N-substituted ones, have been identified as inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death processes. This suggests potential applications in cancer treatment and understanding cellular responses to DNA damage (Milam & Cleaver, 1984).
Propiedades
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-21(14-15-7-3-2-4-8-15)12-6-11-20-18(22)16-9-5-10-17(19)13-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOAKAJZFCMXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=CC=C1)Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(N-methylanilino)propyl]-2-(3-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7485013.png)

![(E)-3-(5-methylfuran-2-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485030.png)
![3-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-ethyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7485037.png)
![(E)-3-(4-propan-2-ylphenyl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485048.png)
![ethyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B7485057.png)
![1-[[1-(4-Ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-(4-nitrophenyl)urea](/img/structure/B7485078.png)
![3-(1H-benzimidazol-2-yl)-N'-[2-(1H-indol-3-yl)acetyl]propanehydrazide](/img/structure/B7485097.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B7485105.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B7485106.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7485112.png)
![Phenyl-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7485115.png)
![N-tert-butyl-2-[methyl-[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetamide](/img/structure/B7485124.png)

